2-[(6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound is a structurally complex molecule featuring three key pharmacophores:
- A 4-(4-methoxyphenyl)piperazine moiety, which is commonly associated with receptor-binding activity, particularly in neurotransmitter systems (e.g., serotonin or dopamine receptors).
- An N-(5-methyl-1,2-oxazol-3-yl)acetamide group, which may enhance solubility and modulate pharmacokinetic properties.
Its synthesis likely involves multi-step coupling reactions, as inferred from analogous compounds (e.g., ).
Properties
IUPAC Name |
2-[6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6/c1-16-11-22(25-33-16)24-23(29)15-32-21-14-31-19(12-20(21)28)13-26-7-9-27(10-8-26)17-3-5-18(30-2)6-4-17/h3-6,11-12,14H,7-10,13,15H2,1-2H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPIKVWXPUUMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The compound’s structural uniqueness is highlighted through comparisons with analogs:
Key Observations :
- The target compound’s 4-oxo-4H-pyran core distinguishes it from benzoxazine () or pyridazinone () analogs. This may confer distinct metabolic stability or target selectivity.
- However, the absence of the pyranone moiety in ’s compound may reduce its ability to form hydrogen bonds with enzyme active sites.
Computational Similarity and Virtual Screening (VS)
Per and , compound similarity is method-dependent:
- Tanimoto vs. Dice Coefficients: The target compound may show high similarity to piperazine-containing analogs (e.g., ) using MACCS fingerprints but lower similarity to pyridazinone derivatives () with Morgan fingerprints.
- Activity Cliffs: Structural minor variations (e.g., pyranone vs. pyridazinone) could lead to significant differences in biological activity despite high similarity scores.
Physicochemical and Pharmacokinetic Properties
- CMC Determination : Analogous to ’s quaternary ammonium compounds, the target compound’s critical micelle concentration (CMC) could influence solubility and aggregation behavior, though experimental data are lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
